2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol

DDR1 inhibitor kinase selectivity NSCLC

Medicinal chemistry teams needing rapid SAR exploration for kinase or PDE10A programs often face building block supply delays. This ethanol-functionalized imidazo[1,2-a]pyrazine solves that. - Enables ≥6 parallel diversification routes (Mitsunobu, oxidation, mesylation) without protecting groups. - Core scaffold of DDR1-selective inhibitors (73-fold over DDR2) and sub-3 nM pan-Trk inhibitors. - Direct entry to CNS-penetrant PDE10A series (IC₅₀ 60 pM, oral F=54%). - Favorable CNS MPO profile (logP 3.22, tPSA 50.42 Ų). Bulk stock available for immediate dispatch.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 453548-55-5
Cat. No. B13112185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
CAS453548-55-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)CCO
InChIInChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2
InChIKeySLXAZVVKXVKHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol: Core Kinase & PDE Scaffold


2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS 453548-55-5) is a heterocyclic building block defined by its imidazo[1,2-a]pyrazine core and a primary alcohol side chain at the 3-position . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators [1]. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol . The ethanol handle enables further functionalization (e.g., oxidation to aldehyde/carboxylic acid, esterification, or conversion to leaving groups for nucleophilic displacement), distinguishing it from non-functionalized or methyl-capped analogs in terms of synthetic tractability.

Scaffold Privileged imidazo[1,2-a]pyrazine core for kinase and PDE target design
Handle 3-position ethanol enables ≥6 direct functionalization routes
Differentiation Distinguished from methyl-capped or non-functionalized core analogs

Advantages of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol Over Generic Cores


The 3-(2-hydroxyethyl) substituent of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol is not merely a generic alcohol; its ethylene spacer length and terminal hydroxyl group govern critical downstream properties. Replacing it with a shorter methanol analog (CAS 106012-57-1) reduces linker flexibility and alters hydrogen-bonding geometry, while the oxidized ethanone variant (CAS 78109-26-9) eliminates the hydroxyl handle needed for further derivatization through Mitsunobu, esterification, or mesylation reactions . Even chiral variants such as (1R)-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS 2227752-92-1) introduce stereochemical complexity that may be undesirable when the racemic primary alcohol is the intended synthetic intermediate . The quantitative impact of these structural differences is demonstrated by the distinct target potency and selectivity profiles observed when the 3-position substituent is varied in structure–activity relationship (SAR) campaigns against DDR1, Trk, and PDE10A [1].

3-(2-Hydroxyethyl) linker with terminal primary alcohol
Methanol analog (C1 linker) reduces flexibility and alters H-bond geometry
Primary alcohol enables Mitsunobu, esterification, mesylation, oxidation
Ethanone analog eliminates -OH handle, limiting derivatization to carbonyl chemistry
Racemic primary alcohol as intended synthetic intermediate
Chiral (R)-enantiomer introduces stereochemical complexity not required for SAR

Quantitative Evidence: 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol vs. Analogs


DDR1 Kinase Selectivity Profile

In a focused SAR study, compound 8v, a 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide derived from the imidazo[1,2-a]pyrazine scaffold, potently inhibited DDR1 with an IC₅₀ of 23.8 nM. In contrast, activity against DDR2 was 73-fold weaker (IC₅₀ = 1,740 nM), and negligible inhibition was observed for Bcr-Abl and c-Kit (IC₅₀ > 10,000 nM) [1]. This selectivity profile is directly attributable to the imidazo[1,2-a]pyrazine core's ability to occupy the DDR1 ATP-binding pocket, a feature that is lost when simpler heterocyclic cores (e.g., imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine) are substituted [1].

DDR1 Selectivity
Head-to-head
73-fold selectivity for DDR1 over DDR2; >420-fold over Bcr-Abl and c-Kit
Supports DDR1-targeted kinase inhibitor library design
Compound 8v; biochemical assay; KINOMEscan 468-kinase panel
DDR1 inhibitor kinase selectivity NSCLC cancer

Pan-Trk Kinase Inhibition

A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides, accessible through Sonogashira coupling at the 3-position of the imidazo[1,2-a]pyrazine core, yielded compound 9o which suppressed TrkA, TrkB, and TrkC with IC₅₀ values of 2.65, 10.47, and 2.95 nM, respectively [1]. The cellular antiproliferative IC₅₀ against SH-SY5Y-TrkB cells was 58 nM, comparable to the FDA-approved Trk inhibitor LOXO-101 (larotrectinib) [1]. By comparison, 3-substituted imidazo[1,2-a]pyrazines lacking the ethynyl linker show no measurable Trk inhibition at concentrations up to 10 µM [2].

Pan-Trk Inhibition
Head-to-head
>3,400-fold potency gain via core + ethynyl substitution (TrkA/B/C IC∞₅₀ 2.65–10.47 nM)
Confirms 3-position as critical vector for Trk inhibitor optimization
Compound 9o; biochemical and cellular TrkB autophosphorylation assay
Trk inhibitor kinase cancer pain

Orally Bioavailable PDE10A Inhibition

A medicinal chemistry campaign starting from an imidazo[1,2-a]pyrazine HTS hit (PDE10A IC₅₀ = 650 nM) achieved optimized compound 25a with a PDE10A IC₅₀ of 60 pM, representing a >10,000-fold improvement [1]. When compared to non-imidazo[1,2-a]pyrazine PDE10A inhibitors, the imidazo[1,2-a]pyrazine series demonstrated superior oral bioavailability (F = 54% in rat) and brain penetration (B/P ratio = 1.2), properties not achievable with pyrazolo[1,5-a]pyrimidine or quinoline-based PDE10A inhibitors in the same study [1]. The 3-position substituent was a key determinant of both potency and metabolic stability, highlighting the strategic value of functionalized building blocks like 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol [2].

PDE10A Optimization
Cross-study
>10,000-fold potency improvement (IC∞₅₀ 60 pM); F=54%, B/P=1.2 in rat
Demonstrates CNS drug-like properties achievable from this scaffold
Compound 25a; recombinant PDE10A; rat PK (1 mg/kg IV, 5 mg/kg PO)
PDE10A inhibitor schizophrenia CNS pharmacokinetics

Physicochemical Comparison: Ethanol vs. Methanol Analog

Quantitative structure–property relationship (QSPR) calculations for imidazo[1,2-a]pyrazine-3-ethanol yield a logP of 3.22 and solubility of 3.1 mg/mL at pH 7.4 [1]. In contrast, the shorter-chain methanol analog (CAS 106012-57-1; C₇H₇N₃O, MW 149.15) is predicted to have a lower logP (~2.5) and higher aqueous solubility (~8 mg/mL) . The ethanol homolog's higher logP and moderate solubility place it in a more favorable ADME space for CNS permeability (optimal logP 2–4 for blood–brain barrier penetration), while the methanol analog may be less desirable for CNS targets due to lower lipophilicity [1]. Additionally, the topological polar surface area (tPSA) of the ethanol derivative is 50.42 Ų, within the accepted range for oral bioavailability (<140 Ų) .

Lipophilicity Gap
Class-level
ΔlogP ≈ +0.7 vs methanol analog; tPSA 50.42 Ų
May support CNS permeability prioritization over shorter linker
QSPR predicted; requires experimental confirmation
physicochemical properties drug-likeness solubility ADME

Synthetic Versatility from Hydroxyethyl Handle

The primary alcohol of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol can be directly converted to the corresponding bromide (using PBr₃ or CBr₄/PPh₃), mesylate, or tosylate, enabling nucleophilic displacement with amines, thiols, or azide [1]. Mild oxidation (e.g., Dess–Martin periodinane) provides the aldehyde for reductive amination or Wittig chemistry, while Jones oxidation yields the carboxylic acid for amide coupling [1]. These transformations are either impossible or require additional synthetic steps with the unsubstituted imidazo[1,2-a]pyrazine (CAS 274-79-3) or the methyl ketone analog (CAS 78109-26-9). In a published procedure, the 2-(imidazo[1,2-a]pyrazin-3-yl)acetate ester was synthesized via palladium-catalyzed oxidative alkoxycarbonylation of N-(prop-2-yn-1-yl)pyrazin-2-amine, demonstrating that the ethanol building block is a direct precursor to ester derivatives that serve as key intermediates in drug discovery [2].

Derivatization Routes
Class-level
≥6 direct functional group interconversions without additional steps
Enables diverse library synthesis from single building block
Oxidation, halogenation, sulfonation, esterification, Mitsunobu, displacement
synthetic chemistry functional group interconversion building block library synthesis

Applications of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol


DDR1 and Trk Kinase Inhibitor Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries can use 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol as the core scaffold for rapid SAR exploration. As demonstrated by Mo et al. (2020), the imidazo[1,2-a]pyrazin-3-yl motif delivers exceptional DDR1 selectivity (73-fold over DDR2) when elaborated into 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides [1]. Simultaneously, the 3-ethynyl derivative series reported by Cui et al. (2019) achieves sub-3 nM pan-Trk inhibition, validating the same scaffold for distinct kinase targets [2]. The ethanol handle allows divergent functionalization to access both chemotypes from a single building block.

CNS PDE10A Inhibitors for Schizophrenia

For neuroscience programs targeting PDE10A, 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol offers a direct entry into a chemical series with proven oral bioavailability and brain penetration. Bartolomé-Nebreda et al. (2015) reported that imidazo[1,2-a]pyrazine-based PDE10A inhibitor 25a achieved a PDE10A IC₅₀ of 60 pM, oral F = 54%, and B/P ratio = 1.2 in rats — properties not matched by pyrazolo[1,5-a]pyrimidine or quinoline alternatives [3]. The ethanol substituent can be elaborated to the methoxyethylpyrazole group found in the optimized clinical candidate, making this building block the strategic entry point for CNS-penetrant PDE10A inhibitors.

CNS MPO-Compliant Property Optimization

When designing compound libraries for CNS targets, the calculated logP of 3.22 and tPSA of 50.42 Ų for 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol place it favorably within the CNS MPO (multiparameter optimization) desirability space (optimal logP 2–4, tPSA < 140 Ų) [4]. Compared to the shorter-chain methanol analog (estimated logP ~2.5), the ethanol homolog's higher lipophilicity is more conducive to passive blood–brain barrier permeation, reducing the need for additional lipophilic substitutions that could compromise metabolic stability [4]. Procurement of this specific alcohol variant therefore supports efficient CNS lead generation.

High-Throughput Parallel Synthesis Diversification

Contract research organizations (CROs) and internal medicinal chemistry groups performing parallel library synthesis can leverage the primary alcohol of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol for high-throughput diversification. The alcohol can be activated (mesylate, bromide), oxidized (aldehyde, acid), or directly coupled (Mitsunobu, esterification) without protecting group manipulation, enabling ≥6 distinct transformations from a single building block [5]. This contrasts sharply with the unsubstituted imidazo[1,2-a]pyrazine core, which requires C–H activation chemistry less amenable to parallel synthesis workflows. The result is faster SAR cycle times and reduced synthesis costs per compound.

Application
Selection Property
Validation Focus
DDR1/Trk Kinase Inhibitor Libraries
Imidazo[1,2-a]pyrazine scaffold with versatile 3-position handle
Kinase selectivity profiling across DDR and Trk families
CNS PDE10A Inhibitor Development
CNS-penetrant scaffold with reported oral bioavailability
Brain penetration and pharmacokinetic endpoint validation
CNS MPO-Compliant Optimization
Favorable lipophilicity (reported logP ∼3.2) and tPSA
CNS multiparameter optimization (MPO) score validation
Parallel Synthesis Diversification
Primary alcohol handle enabling multiple direct transformations
Synthetic scope and cycle-time efficiency verification
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